molecular formula C19H20N4O2 B2369161 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2310127-97-8

2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide

Cat. No.: B2369161
CAS No.: 2310127-97-8
M. Wt: 336.395
InChI Key: UHACPWNZZBSDRW-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C19H20N4O2 and a molecular weight of 336.395 g/mol This compound is characterized by its benzamide core, which is substituted with an ethoxy group and a pyrazolyl-pyridinyl moiety

Preparation Methods

The synthesis of 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution on the benzamide core: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.

    Coupling of the pyrazole and benzamide moieties: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond between the pyrazole and benzamide units.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pyrazole and pyridine moieties suggest potential interactions with proteins involved in signaling pathways, which could lead to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide include other benzamide derivatives and pyrazole-containing molecules. These compounds may share similar chemical properties but differ in their biological activities and applications. For example, indole derivatives and pyrimidine derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-18-10-5-4-8-15(18)19(24)21-13-14-12-17(22-23(14)2)16-9-6-7-11-20-16/h4-12H,3,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHACPWNZZBSDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NN2C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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